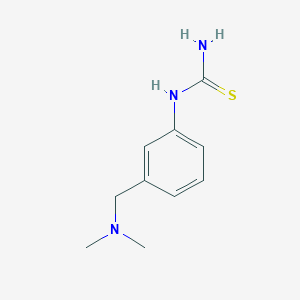

(3-Dimethylaminomethyl-phenyl)-thiourea

Overview

Description

(3-Dimethylaminomethyl-phenyl)-thiourea is a useful research compound. Its molecular formula is C10H15N3S and its molecular weight is 209.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Applications

Thiourea derivatives, including (3-Dimethylaminomethyl-phenyl)-thiourea, have been extensively studied for their biological activities. The compound exhibits a range of pharmacological properties:

- Antibacterial Activity : Thiourea derivatives have shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that certain thioureas possess minimum inhibitory concentrations (MIC) lower than conventional antibiotics, suggesting potential as new antibacterial agents .

- Antifungal and Antitubercular Properties : Research has demonstrated that thiourea derivatives can inhibit fungal growth and show activity against Mycobacterium tuberculosis. For instance, specific derivatives have been reported with MIC values as low as 3.13 µg/mL against tuberculosis .

- Anticancer Potential : There is increasing evidence that thiourea compounds can induce apoptosis in cancer cells. For example, studies have highlighted their effectiveness in inhibiting tumor growth and proliferation through various mechanisms .

- Other Biological Activities : Additional pharmacological properties include anti-inflammatory, antioxidant, and antiviral effects. The versatility of thiourea derivatives makes them valuable in developing new therapeutic agents .

Chemical Synthesis and Organic Chemistry

Thiourea derivatives serve as crucial intermediates in organic synthesis. They are utilized for:

- Synthesis of Heterocycles : this compound can be employed to synthesize various heterocyclic compounds such as thiazoles and pyrimidines, which are important in drug discovery .

- Organocatalysis : Thioureas have been identified as effective organocatalysts in several reactions, enhancing reaction rates and selectivity in organic transformations .

Agricultural Applications

In agriculture, thiourea derivatives are recognized for their:

- Pesticidal Properties : Certain thioureas exhibit insecticidal and herbicidal activities, making them candidates for developing safer agricultural chemicals .

- Plant Growth Regulators : They can also act as growth regulators, influencing plant development and stress responses under adverse conditions .

Materials Science

Thiourea derivatives find applications in materials science due to their unique properties:

- Polymer Chemistry : They are used in synthesizing polymers with specific functionalities, contributing to the development of new materials with enhanced properties such as thermal stability and flame retardancy .

- Coordination Chemistry : Thioureas can form coordination complexes with metals, which are useful in catalysis and sensor technology for detecting heavy metals or anions .

Table 1: Biological Activities of this compound Derivatives

Table 2: Synthetic Applications of Thiourea Derivatives

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of synthesized thiourea derivatives against multiple bacterial strains. The findings indicated that the derivatives exhibited superior activity compared to standard antibiotics, highlighting their potential as novel therapeutic agents .

- Cancer Cell Apoptosis Induction : Research focused on the anticancer properties of specific thiourea derivatives showed marked induction of apoptosis in cancer cell lines through mitochondrial pathways. This study emphasizes the need for further exploration into their mechanisms of action to develop effective cancer therapies .

Properties

Molecular Formula |

C10H15N3S |

|---|---|

Molecular Weight |

209.31 g/mol |

IUPAC Name |

[3-[(dimethylamino)methyl]phenyl]thiourea |

InChI |

InChI=1S/C10H15N3S/c1-13(2)7-8-4-3-5-9(6-8)12-10(11)14/h3-6H,7H2,1-2H3,(H3,11,12,14) |

InChI Key |

QJSRVVDCAYXCBA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)NC(=S)N |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.